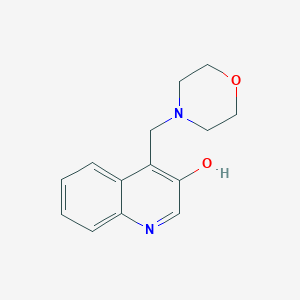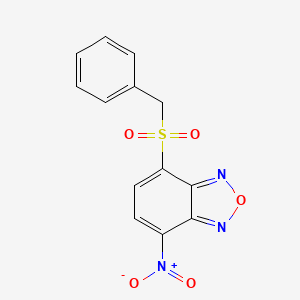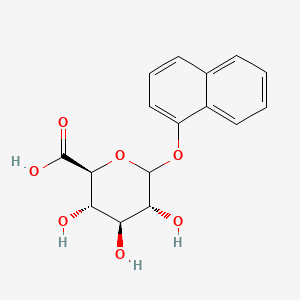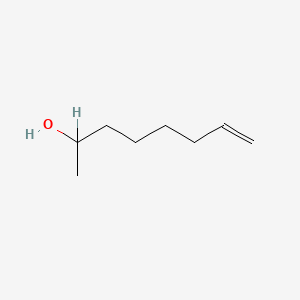
7-Octen-2-ol
Vue d'ensemble
Description
7-Octen-2-ol is a chemical compound with the molecular formula C8H16O . It is also known by other names such as oct-7-en-2-ol and ξ-7-Octen-2-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The molecular weight is 128.212 Da . The IUPAC Standard InChIKey is HSHUHVOEMVTVRS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 128.2120 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique
Antifungal Properties
7-Octen-2-ol, a volatile compound, exhibits antifungal properties. It has been found to inhibit conidia germination in certain fungi like Penicillium paneum. This inhibition impacts essential metabolic processes, including swelling and germination of conidia. However, this impact is reversible, suggesting potential applications in controlling fungal growth in various environments (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).
Food Industry Applications
This compound contributes significantly to the unique fungal aroma and flavor of edible mushrooms. It's notably found in high concentrations in certain plants like Melittis melissophyllum subsp. melissophyllum, suggesting its potential as a natural flavoring agent in the food industry. This compound can be used to impart mushroom-like flavors to various food products (Maggi, Papa, Cristalli, Sagratini, & Vittori, 2010).
Plant Defense Mechanisms
This compound has been observed to induce a defensive response in plants like Arabidopsis thaliana. It triggers the activation of certain defense genes, enhancing resistance against pathogens such as Botrytis cinerea. This suggests its role as a signal molecule in plant defense mechanisms (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).
Mosquito Attractant and Repellent Properties
Interestingly, this compound serves as an attractant for certain mosquito species like Aedes albopictus and Culex quinquefasciatus. This property can be utilized in developing more effective mosquito traps. However, the compound also shows repellent properties under certain conditions, highlighting its dual role in insect behavior modulation (Cilek, Ikediobi, Hallmon, Johnson, Bernier, et al., 2011).
Chemical Synthesis and Catalysis
This compound is involved in chemical synthesis and catalysis processes. Its derivatives, when combined with specific electrophiles, can lead to the formation of various compounds. This indicates its potential in synthetic chemistry, particularly in the creation of new molecules and materials (Mendès, Renard, Rofoo, Roux, & Rousseau, 2003).
Impact on Human Health
Studies have also explored the impact of this compound on human health. It is a common indoor air pollutant produced by fungi, with potential effects on oxidative stress and cellular mechanisms in organisms like Drosophila melanogaster. Understanding its effects could provide insights into the health impacts of indoor fungal pollution (Macedo, Vieira, Rodrigues, Gomes, Rodrigues, Franco, et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
oct-7-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUHVOEMVTVRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337360 | |
| Record name | 7-Octen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39546-75-3 | |
| Record name | 7-Octen-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39546-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



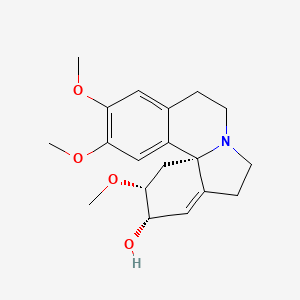

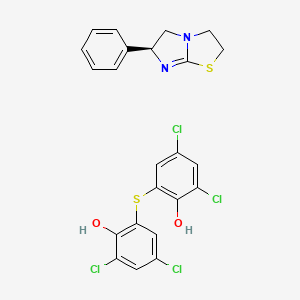
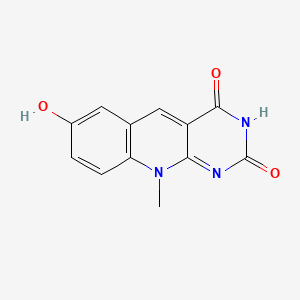

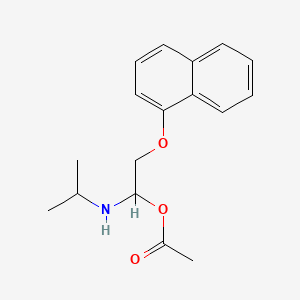
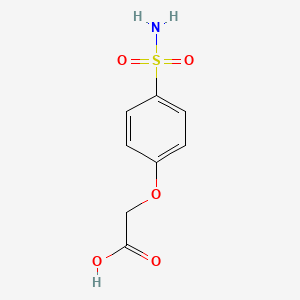

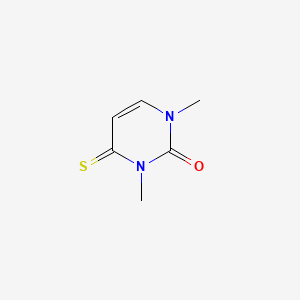
![1-[[(1,3-Dimethyl-4-pyrazolyl)-oxomethyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B1208383.png)
